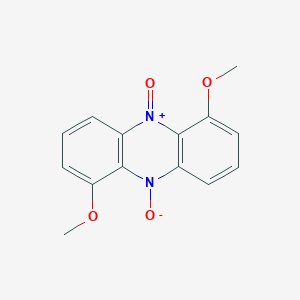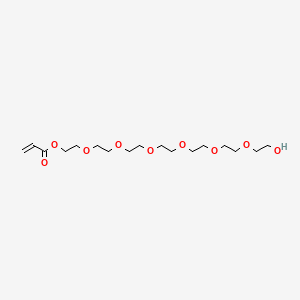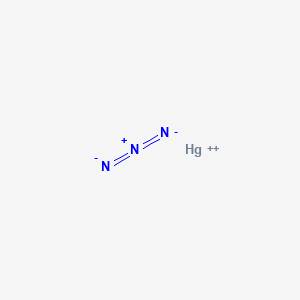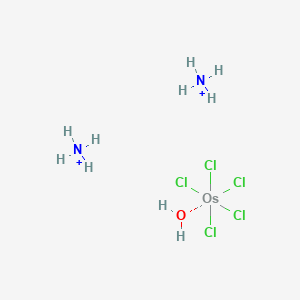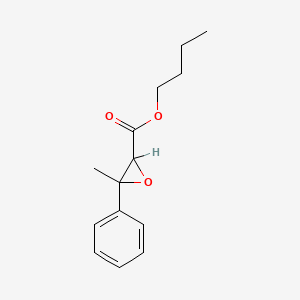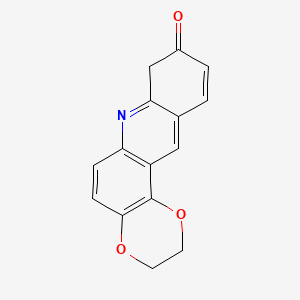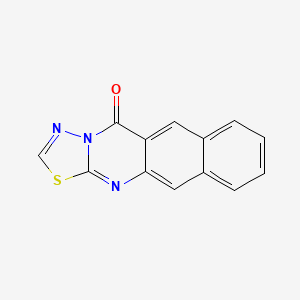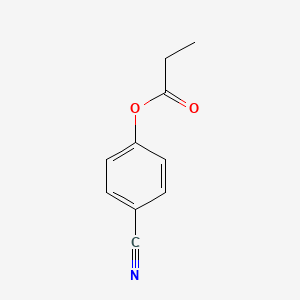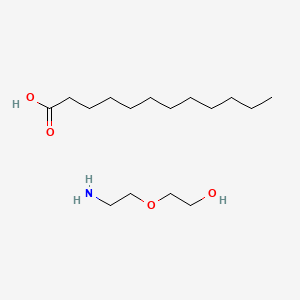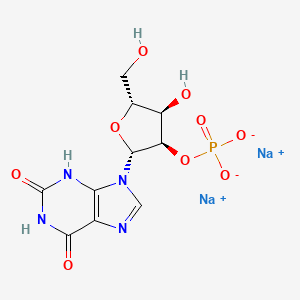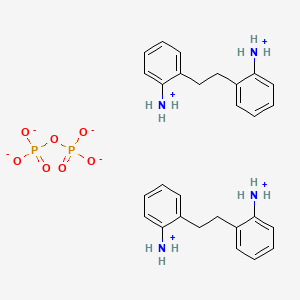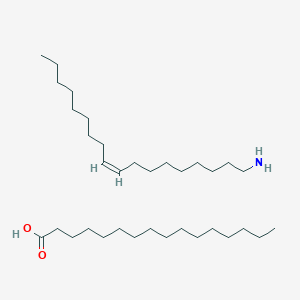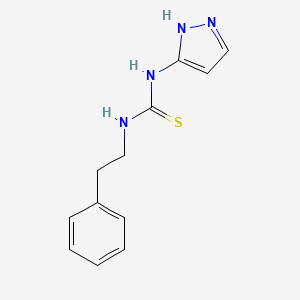
Thiourea, N-(2-phenylethyl)-N'-1H-pyrazol-3-yl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- is a compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, agriculture, and coordination chemistry. This particular compound is characterized by the presence of a phenylethyl group and a pyrazolyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
准备方法
The synthesis of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- typically involves the reaction of substituted phenethylamine with isothiocyanates. One common method involves adding a solution of substituted phenethylamine in acetone to a solution of nicotinoyl isothiocyanate in acetone at room temperature. The mixture is then refluxed until the reaction is complete . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
科学研究应用
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antibacterial and anticancer treatments.
Industry: It is used in the development of new materials with specific chemical properties
作用机制
The mechanism of action of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage. The exact molecular pathways involved may vary depending on the specific biological context.
相似化合物的比较
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- can be compared with other thiourea derivatives such as:
N-Phenylthiourea: Known for its use in organic synthesis and as a reagent in biochemical studies.
N-Methylthiourea: Used in the synthesis of pharmaceuticals and agrochemicals.
N-(2-Phenylethyl)thiourea: Exhibits similar antimicrobial properties but lacks the pyrazolyl group, which may affect its biological activity
This compound’s unique combination of the phenylethyl and pyrazolyl groups distinguishes it from other thiourea derivatives, providing it with distinct chemical and biological properties.
属性
CAS 编号 |
149485-35-8 |
|---|---|
分子式 |
C12H14N4S |
分子量 |
246.33 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-3-(1H-pyrazol-5-yl)thiourea |
InChI |
InChI=1S/C12H14N4S/c17-12(15-11-7-9-14-16-11)13-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H3,13,14,15,16,17) |
InChI 键 |
FALZBFJJLJKVDL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


